molecular formula C12H12ClN3OS B5565730 4-chloro-N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

4-chloro-N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B5565730
M. Wt: 281.76 g/mol
InChI Key: FPVBKKASUJEOFD-UHFFFAOYSA-N
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Description

4-chloro-N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted benzamide group attached to a thiadiazole ring with an isopropyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.

    Formation of the Benzamide Group: The benzamide group is introduced through the reaction of the thiadiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzamide ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Hydrolysis: The amide bond in the benzamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

Major Products

    Substitution Products: Depending on the nucleophile, various substituted benzamides can be formed.

    Oxidation Products: Oxidized thiadiazole derivatives.

    Reduction Products: Reduced forms of the thiadiazole ring or the benzamide group.

Scientific Research Applications

4-chloro-N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
  • 4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
  • N-{5-[(isopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide

Uniqueness

4-chloro-N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

4-chloro-N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound belonging to the class of thiadiazoles, which have garnered attention for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClN3OS, with a molecular weight of approximately 283.78 g/mol. The structure features a benzamide moiety linked to a thiadiazole ring substituted with an isopropyl group.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study evaluated the activity of novel 5-(4-chlorophenyl)-1,3,4-thiadiazoles against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that specific substitutions enhanced the compounds' efficacy against these cell lines .

CompoundCell LineIC50 (µM)
4eMCF-712.5
4iHepG210.0

The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation pathways.

Antibacterial Activity

Thiadiazole derivatives have been extensively studied for their antibacterial properties. The compound's structural features contribute to its effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin:

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus0.5
E. coli1.0

The presence of the thiadiazole ring has been linked to enhanced membrane permeability and interaction with bacterial ribosomes .

Antifungal Activity

Research has also indicated that thiadiazole derivatives possess antifungal properties. In vitro studies have shown that compounds similar to this compound exhibit significant activity against fungal strains such as Candida albicans:

CompoundFungal StrainMIC (µg/mL)
This compoundC. albicans0.25

This activity is thought to be due to the disruption of fungal cell wall synthesis and function .

Case Studies

Several case studies have explored the biological activities of thiadiazole derivatives:

  • Anticancer Efficacy : A study on a series of substituted thiadiazoles demonstrated their ability to inhibit tumor growth in vivo models, with some derivatives showing an ID50 lower than that of standard chemotherapeutics like cisplatin .
  • Antimicrobial Spectrum : Another research focused on evaluating the antimicrobial spectrum revealed that certain thiadiazole derivatives significantly inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi, suggesting broad-spectrum antimicrobial potential .

Properties

IUPAC Name

4-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-7(2)11-15-16-12(18-11)14-10(17)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVBKKASUJEOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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